molecular formula C20H24ClN3O2S B1434124 Prochlorperazine sulfoxide, 4'-oxide CAS No. 879495-68-8

Prochlorperazine sulfoxide, 4'-oxide

Cat. No. B1434124
CAS RN: 879495-68-8
M. Wt: 405.9 g/mol
InChI Key: QOBHEEKSQZNSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prochlorperazine sulfoxide, 4’-oxide, also known as Prochlorperazine, is a derivative of phenothiazine . It is primarily used for the treatment of severe nausea and vomiting, as well as short-term management of psychotic disorders such as generalized non-psychotic anxiety and schizophrenia . It is also known as compazine .


Molecular Structure Analysis

The Prochlorperazine sulfoxide, 4’-oxide molecule contains a total of 54 bonds. There are 30 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 1 tertiary amine (aliphatic), 1 tertiary amine (aromatic), 1 positively charged N, and 1 quaternary N .

Scientific Research Applications

Pharmaceutical Reference Standard

Prochlorperazine sulfoxide is used as a British Pharmacopoeia (BP) Reference Standard . This application is crucial for ensuring the quality and consistency of pharmaceutical products. As a reference standard, it provides a benchmark for analytical methods used in the quality control of drug substances and medicinal products.

Analytical Chemistry

In analytical chemistry, Prochlorperazine sulfoxide serves as a certified reference material . It is employed in quantitative test assays to determine the presence and concentration of specific substances within a sample. This is particularly important in the development and validation of analytical methods.

Mechanism of Action

The mechanism of action of Prochlorperazine, the parent compound, is primarily related to its anti-dopaminergic effects. It works mainly by depressing the chemoreceptor trigger zone and blocking D2 dopamine receptors in the brain. It was also shown to block histaminergic, cholinergic, and noradrenergic receptors .

Safety and Hazards

Prochlorperazine is classified as having acute toxicity, both oral and dermal, and may cause drowsiness or dizziness . It is harmful if swallowed, in contact with skin, or if inhaled . It also causes skin irritation and serious eye irritation .

properties

IUPAC Name

2-chloro-10-[3-(4-methyl-4-oxidopiperazin-4-ium-1-yl)propyl]phenothiazine 5-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2S/c1-24(25)13-11-22(12-14-24)9-4-10-23-17-5-2-3-6-19(17)27(26)20-8-7-16(21)15-18(20)23/h2-3,5-8,15H,4,9-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBHEEKSQZNSKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prochlorperazine sulfoxide, 4'-oxide

CAS RN

879495-68-8
Record name Prochlorperazine sulfoxide, 4'-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879495688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PROCHLORPERAZINE SULFOXIDE, 4'-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ426N6G7O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prochlorperazine sulfoxide, 4'-oxide
Reactant of Route 2
Prochlorperazine sulfoxide, 4'-oxide
Reactant of Route 3
Reactant of Route 3
Prochlorperazine sulfoxide, 4'-oxide
Reactant of Route 4
Reactant of Route 4
Prochlorperazine sulfoxide, 4'-oxide
Reactant of Route 5
Prochlorperazine sulfoxide, 4'-oxide
Reactant of Route 6
Reactant of Route 6
Prochlorperazine sulfoxide, 4'-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.